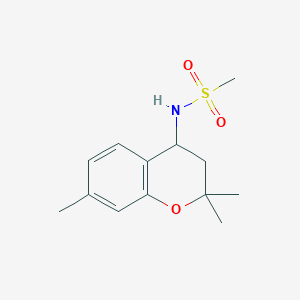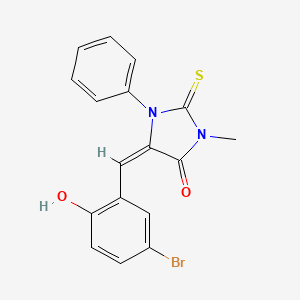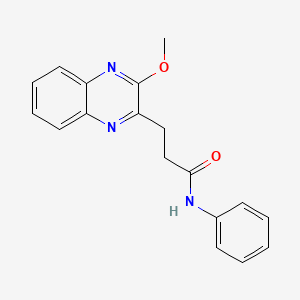![molecular formula C14H24ClNO B5306753 [2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride, also known as BPEE, is a chemical compound used in scientific research. It is a selective agonist of the β2-adrenergic receptor and is often used as a tool in pharmacological studies.
Wirkmechanismus
[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride acts as a selective agonist of the β2-adrenergic receptor. When it binds to the receptor, it activates a signaling pathway that leads to various physiological effects. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of adenylate cyclase and the production of cyclic AMP (cAMP).
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, depending on the tissue or organ being studied. In the lungs, this compound has been shown to induce bronchodilation, which is the relaxation of smooth muscle in the airways. In the heart, this compound has been shown to increase cardiac output and heart rate. In the pancreas, this compound has been shown to stimulate insulin secretion. This compound has also been shown to have anti-inflammatory effects in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride in lab experiments is its selectivity for the β2-adrenergic receptor. This allows researchers to investigate the effects of β2-adrenergic receptor activation without the interference of other receptors. However, one limitation of using this compound is its relatively low potency compared to other β2-adrenergic receptor agonists. This can make it difficult to achieve the desired physiological effects at low concentrations.
Zukünftige Richtungen
There are many future directions for research involving [2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride. One area of interest is the development of more potent and selective β2-adrenergic receptor agonists for use in pharmacological studies. Another area of interest is the investigation of the effects of β2-adrenergic receptor activation on various disease states, such as asthma and heart failure. Additionally, the anti-inflammatory effects of this compound could be further explored for potential therapeutic applications.
Synthesemethoden
[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride can be synthesized through a multi-step process starting with the reaction of 4-sec-butylphenol with epichlorohydrin to form 2-(4-sec-butylphenoxy)propanol. This intermediate is then reacted with ethylenediamine to form this compound. The final product is obtained by crystallizing this compound hydrochloride from an ethanol solution.
Wissenschaftliche Forschungsanwendungen
[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride is widely used in scientific research as a selective agonist of the β2-adrenergic receptor. It is often used as a tool in pharmacological studies to investigate the effects of β2-adrenergic receptor activation on various physiological processes. This compound has been used to study the effects of β2-adrenergic receptor activation on bronchodilation, cardiac function, insulin secretion, and more.
Eigenschaften
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-4-12(3)13-6-8-14(9-7-13)16-11-10-15-5-2;/h6-9,12,15H,4-5,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCPJSAYFCQXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCNCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-morpholin-4-ylazetidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5306670.png)
![2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5306690.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5306700.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5306707.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5306709.png)
![2-amino-N-benzyl-4-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5306713.png)
![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)

![6-(4-fluoro-2-methoxyphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5306761.png)
![6-(3-bromo-4-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306767.png)


![(3R)-3-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5306793.png)
![1-(2,4-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5306799.png)